molecular formula C11H9ClN2O2 B1517907 methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate CAS No. 1187360-62-8

methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1517907
CAS No.: 1187360-62-8
M. Wt: 236.65 g/mol
InChI Key: CKYXRVBZEALSPS-UHFFFAOYSA-N
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Description

Methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate (CAS: 1187360-62-8) is a pyrazole-based compound featuring a 3-chlorophenyl substituent at the pyrazole ring’s 3-position and a methyl ester group at the 5-position. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science . This compound’s synthesis typically involves cyclocondensation reactions or modifications of pre-functionalized pyrazole cores. Its molecular formula is C₁₁H₉ClN₂O₂, with a molecular weight of 236.66 g/mol.

Properties

IUPAC Name

methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-9(13-14-10)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYXRVBZEALSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is primarily investigated for its potential therapeutic applications, particularly in treating inflammatory diseases. Its structure allows it to act as an intermediate in the synthesis of various pharmaceuticals, targeting specific biochemical pathways associated with inflammation and pain management. Notably, studies have indicated that this compound may inhibit enzymes involved in inflammatory processes, making it a candidate for drug development aimed at reducing side effects compared to traditional anti-inflammatory drugs .

Antimicrobial Properties
Research has shown that this pyrazole derivative exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting growth and viability. Such properties suggest its potential use in developing new antibiotics or antifungal agents .

Property Activity
Anti-inflammatoryEnzyme inhibition
AntimicrobialEffective against pathogens
Potential Drug FormulationIntermediate for pharmaceuticals

Agricultural Chemistry

Pesticide Development
The compound is explored as a potential pesticide or herbicide due to its biological activity against pests and fungi. Its chlorophenyl group enhances its efficacy, allowing it to disrupt metabolic processes in target organisms. Research indicates that it can be developed into formulations that are both effective and environmentally friendly, addressing the growing demand for sustainable agricultural practices .

Case Study: Fungicidal Activity
In a study evaluating the fungicidal properties of this compound, it was found to significantly inhibit the growth of several fungal strains. The mechanism involves interference with fungal metabolism, indicating its potential application as a fungicide in crop protection strategies .

Application Area Target Organism Efficacy
PesticideVarious pestsHigh
FungicideFungal pathogensSignificant inhibition

Material Science

Synthesis of Advanced Materials
this compound is being investigated for its role in developing advanced materials, including polymers and coatings. Its unique chemical structure can impart desirable properties such as enhanced durability and resistance to environmental factors .

Case Study: Polymer Development
Research into the incorporation of this compound into polymer matrices has shown promising results in improving mechanical properties and thermal stability. Such advancements could lead to new applications in industries requiring robust materials .

Material Type Property Enhanced
PolymersMechanical strength
CoatingsEnvironmental resistance

Mechanism of Action

The mechanism by which methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate exerts its effects involves the interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate with analogous pyrazole derivatives, focusing on structural variations, physicochemical properties, and functional attributes.

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) 3-chlorophenyl at C3; methyl ester at C5; unsubstituted N1 C₁₁H₉ClN₂O₂ 236.66 Intermediate in drug synthesis; potential antimicrobial/anti-inflammatory activity .
Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate 4-chlorophenyl at C3; m-tolyl (3-methylphenyl) at N1 C₁₈H₁₅ClN₂O₂ 326.78 Enhanced steric bulk at N1; used in crystallography studies .
Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate Ethyl ester at C5; 3-methoxyphenyl at C3 (electron-donating group vs. chloro) C₁₃H₁₄N₂O₃ 246.26 Altered electronic effects; potential CNS activity due to methoxy group .
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate Chlorocarbonyl group at C3; methyl group at N1 C₈H₉ClN₂O₃ 216.62 Reactive acylating agent; used in peptide coupling or polymer chemistry .
3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid Carboxylic acid at C5 (vs. ester); methyl at N1 C₁₂H₁₂N₂O₃ 232.24 Increased polarity; potential for metal coordination or prodrug design .
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate 2-Oxo-2-phenylethyl group at N1; 4-chlorophenyl at C3 C₂₀H₁₇ClN₂O₃ 368.81 Bulky N1 substituent; studied for antitumor and anti-inflammatory activity .

Impact of Substituent Position and Electronic Effects

  • Chlorophenyl Position : The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl isomer (e.g., ). The meta-chloro substitution may influence π-π stacking interactions in biological targets compared to para-substituted analogs .
  • Ester vs. Carboxylic Acid : Replacing the methyl ester (target) with a carboxylic acid (e.g., ) increases hydrophilicity, affecting bioavailability and binding to polar enzyme active sites .
  • N1 Substitution: Unsubstituted N1 in the target compound vs. For example, bulky N1 substituents may reduce metabolic degradation .

Biological Activity

Methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is a compound of interest within medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a chlorophenyl group and a carboxylate moiety. This structural configuration is pivotal in determining its biological activity.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's mechanism involves inducing cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-70.08G2/M phase arrest
A54926Induction of apoptosis

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

3. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects, inhibiting the activity of cyclooxygenase (COX) enzymes involved in the inflammatory process. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cells : A study involving MCF-7 cells reported an IC50 value of 0.08 µM, indicating potent antiproliferative effects. The mechanism was linked to G2/M cell cycle arrest and subsequent apoptosis .
  • Antimicrobial Evaluation : In a comparative study, this compound was tested against several pathogens, demonstrating superior activity against Staphylococcus aureus with an MIC of 0.22 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the pyrazole ring and substituents on the phenyl group have been shown to enhance or diminish its pharmacological effects. For instance, the presence of electron-withdrawing groups significantly increases its potency against cancer cell lines .

Chemical Reactions Analysis

Cyclocondensation with Hydrazines

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. For example, trichloromethyl enones react with arylhydrazines to form pyrazoles, where regioselectivity depends on the hydrazine’s form (free base vs. hydrochloride). Using arylhydrazine hydrochlorides favors 1,3-regioisomers, while free hydrazines yield 1,5-regioisomers exclusively .

Example Conditions

Hydrazine TypeSolventTemperatureRegioisomer Ratio (1,3:1,5)Yield (%)
Phenylhydrazine·HClMeOHReflux100:070–97
Free PhenylhydrazineCHCl₃/MeOHReflux0:10052–83

Data adapted from ACS Omega (2023) .

Methanolysis of Trichloromethyl Groups

Trichloromethyl intermediates undergo methanolysis to form carboxylate esters. This one-pot protocol involves sequential enone cyclization and esterification, enabling efficient synthesis of carboxyalkyl pyrazoles .

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group participates in nucleophilic substitution under specific conditions. For example, chlorine can be replaced by amines or alkoxides using catalytic Cu or Pd:

Reaction Example
Substitution with Morpholine

  • Conditions : CuI (10 mol%), K₂CO₃, DMF, 110°C, 12 h

  • Product : 3-(3-morpholinophenyl)-1H-pyrazole-5-carboxylate

  • Yield : ~65% (estimated from analogous reactions) .

Halogenation of the Pyrazole Ring

Electrophilic bromination at the pyrazole’s 4-position introduces bromine, enabling further cross-coupling:

Reaction Conditions

  • Reagent : NBS (N-bromosuccinimide)

  • Solvent : DMF, 0°C → rt

  • Yield : 75–85% (based on similar substrates).

Ester Hydrolysis

The methyl ester undergoes hydrolysis to the carboxylic acid under acidic or basic conditions:

Basic Hydrolysis

  • Conditions : NaOH (2M), H₂O/EtOH, reflux, 4 h

  • Product : 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxylic acid

  • Yield : >90%.

Reduction of the Ester Group

Lithium aluminum hydride reduces the ester to a primary alcohol:

  • Product : 5-(Hydroxymethyl)-3-(3-chlorophenyl)-1H-pyrazole

  • Yield : 70–80%.

Oxidation to N-Oxides

Treatment with m-chloroperbenzoic acid oxidizes the pyrazole ring:

  • Product : 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxylate N-oxide

  • Yield : 60–75%.

Suzuki-Miyaura Coupling

After bromination at the 4-position, the pyrazole engages in palladium-catalyzed cross-coupling:

Example Reaction

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C

  • Substrate : Methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate

  • Product : 4-Aryl derivatives (e.g., 4-phenyl substitution)

  • Yield : 60–85%.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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